molecular formula C7H4BrF3 B136787 2,4,6-Trifluorobenzyl bromide CAS No. 151411-98-2

2,4,6-Trifluorobenzyl bromide

Cat. No. B136787
M. Wt: 225.01 g/mol
InChI Key: SPPLWANVCVTGEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was performed by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods could potentially be adapted for the synthesis of 2,4,6-trifluorobenzyl bromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of fluorinated benzene derivatives are often characterized by X-ray crystallography. For example, the structure of tri-n-butyltin 2,6-difluorobenzoate was determined to be a macrocyclic tetramer with a 16-membered Sn4O8 ring . The crystal structure of 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene was also determined, revealing the presence of halogen bonds . These studies suggest that 2,4,6-trifluorobenzyl bromide could also form interesting structural motifs due to the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated benzene derivatives participate in various chemical reactions. The paper on 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene discusses the formation of halogen-bonded frameworks , indicating that 2,4,6-trifluorobenzyl bromide could also engage in halogen bonding due to the presence of a bromine atom. Additionally, the reactivity of such compounds with nucleophiles and electrophiles can be inferred from the synthesis methods and the reported reactions of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives can be quite distinct due to the strong electronegativity of fluorine. For instance, the electrochemical properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated, showing unique redox behavior . The presence of fluorine atoms in the benzene ring can also influence the NMR spectroscopic properties, as seen in the detailed NMR analysis of 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene . These properties are likely to be relevant for 2,4,6-trifluorobenzyl bromide as well.

Scientific Research Applications

1. Peptide Synthesis Enhancements

  • Stewart (1966) explored the use of 2,4,6-trimethylbenzyl esters in peptide synthesis, noting their selective cleavage properties beneficial for synthesizing complex peptides. This indicates the potential of trifluorobenzyl bromide derivatives in similar applications (Stewart, 1966).

2. Advanced Derivatization in Chromatography

  • Tsikas (2017) discussed how pentafluorobenzyl bromide, a compound structurally related to 2,4,6-trifluorobenzyl bromide, serves as a versatile agent in chromatography and mass spectrometry. This suggests possible similar applications for 2,4,6-trifluorobenzyl bromide in analytical chemistry (Tsikas, 2017).

3. Electrophilic Derivatization Reagent

  • Saha et al. (1993) synthesized 4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide, which functions similarly to pentafluorobenzyl bromide in derivatization reactions. This implies potential uses of 2,4,6-trifluorobenzyl bromide as an electrophilic derivatization reagent (Saha et al., 1993).

4. Catalyst in Organic Synthesis

  • Castle and Srikanth (2003) utilized a chiral phase-transfer catalyst containing an electron-deficient trifluorobenzyl moiety for the synthesis of tryptophan derivatives. This highlights the potential of 2,4,6-trifluorobenzyl bromide in catalytic asymmetric synthesis (Castle & Srikanth, 2003).

5. Advanced Material Synthesis

  • Hawker and Fréchet (1990) described the use of benzylic bromide in the novel convergent growth approach for dendritic macromolecules. Since 2,4,6-trifluorobenzyl bromide is a type of benzylic bromide, it may find application in the synthesis of complex polymers and materials (Hawker & Fréchet, 1990).

Safety And Hazards

2,4,6-Trifluorobenzyl bromide is a hazardous substance. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

2-(bromomethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPLWANVCVTGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380356
Record name 2,4,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzyl bromide

CAS RN

151411-98-2
Record name 2,4,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AC Marr, GC Saunders, H Thomas - Journal of Fluorine Chemistry, 2020 - Elsevier
The crystal structures of 1-(2,3,5,6-tetrafluorophenylmethyl)-3-methylimidazolium bromide (2), 1-(2,3,4,5-tetrafluorophenylmethyl)-3-methylimidazolium bromide (3), 1-(2,4,6-…
Number of citations: 2 www.sciencedirect.com
K Chignen Possi, M Mulumba, S Omri… - Journal of Medicinal …, 2017 - ACS Publications
Azapeptide analogues of growth hormone releasing peptide-6 (GHRP-6) exhibit promising affinity, selectivity, and modulator activity on the cluster of differentiation 36 receptor (CD36). …
Number of citations: 11 pubs.acs.org
P Morgan - 2022 - eprints.nottingham.ac.uk
The fluorination of organic compounds is extremely important to the modern world, especially within the chemical sciences, however as we transition to a more sustainable future, …
Number of citations: 2 eprints.nottingham.ac.uk
A Janas, P Pecyna, M Gajecka, F Bartl… - …, 2020 - Wiley Online Library
Desosamines of azithromycin (AZM) and clarithromycin (CLA) were modified by N‐alkylation or nucleophilic substitution at the carbonyl/CuAAC sequence. Biological studies revealed a …
Y Ma, YM Wang, PJ Morgan, RE Jackson, X Liu… - Catalysis Today, 2018 - Elsevier
Hydrogen transfer initiated dehydration (HTID) of 1,3-propanediol (1,3-PDO), in ionic liquids, catalysed by a fluorinated Cp*IrCl 2 (NHC) (Cp* = pentamethylcyclopentadienyl; NHC = …
Number of citations: 19 www.sciencedirect.com
KD Green, MY Fosso, S Garneau-Tsodikova - Molecules, 2018 - mdpi.com
A series of 22 donepezil analogues were synthesized through alkylation/benzylation and compared to donepezil and its 6-O-desmethyl adduct. All the compounds were found to be …
Number of citations: 33 www.mdpi.com
KM Bothwell, F Lorenzini, E Mathers… - ACS Sustainable …, 2018 - ACS Publications
The application of basic ionic liquid gels (BILGs) as recyclable promoters of hydrogen borrowing chemistry was investigated. The hydrogen transfer initiated dehydration of 1,3-…
Number of citations: 7 pubs.acs.org
K Chignen Possi - 2018 - papyrus.bib.umontreal.ca
Les azapeptides sont des mimes peptidiques où l’un ou plusieurs des carbones de la chaîne principale ont été remplacés par des atomes d’azote. Ce remplacement augmente la …
Number of citations: 2 papyrus.bib.umontreal.ca

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